7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
Description
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a hydroxyl group at position 7, a piperazine-ethyl alcohol moiety at position 8, a 2-methoxyphenoxy group at position 3, and a methyl group at position 2. Key characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, and HR-MS, which confirm substitution patterns and molecular weights (e.g., HR-MS: 383.1607 for a related compound) .
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(2-methoxyphenoxy)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-16-23(32-21-6-4-3-5-20(21)30-2)22(29)17-7-8-19(28)18(24(17)31-16)15-26-11-9-25(10-12-26)13-14-27/h3-8,27-28H,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEWTPLKUVRBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores various aspects of its biological activity, supported by research findings and data.
Molecular Formula : C24H28N2O6
Molecular Weight : 440.496 g/mol
CAS Number : 848207-29-4
Antimicrobial Activity
Research has indicated that derivatives of chromenone compounds, including the studied compound, exhibit significant antimicrobial properties. In a study assessing various chromenone derivatives, it was found that certain derivatives demonstrated potent activity against a range of bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa.
| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
| This compound | High | Moderate |
The compound's structure, which includes a piperazine moiety, is believed to enhance its interaction with microbial targets, leading to increased potency against these pathogens .
Anti-inflammatory Properties
In addition to its antimicrobial activity, there are indications that this compound may possess anti-inflammatory properties. Studies have shown that related chromenone compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses. By modulating these pathways, the compound may reduce the expression of inflammatory mediators such as TNF-alpha and IL-6 .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of various chromenone derivatives in treating infections caused by Staphylococcus aureus. The results indicated that the derivative containing the piperazine group showed enhanced antibacterial activity compared to other tested compounds, suggesting a promising avenue for development into therapeutic agents. -
Case Study on Anti-inflammatory Effects :
In an experimental model of arthritis, the administration of this compound led to a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s structural uniqueness lies in its 3-(2-methoxyphenoxy) and 8-(4-(2-hydroxyethyl)piperazinyl)methyl substituents. Below is a comparative analysis with analogs:
Table 1: Structural and Physical Comparison
Key Observations:
- This may influence receptor binding or crystallization patterns .
- Piperazine Modifications : The 2-hydroxyethyl group on the piperazine ring enhances water solubility compared to methyl () or acetyl () derivatives, which are more lipophilic .
- 2-Methyl Group : The methyl group at position 2 (target) contrasts with trifluoromethyl (), altering electronic effects and steric bulk .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step functionalization of the chromen-4-one core. A Mannich reaction is critical for introducing the piperazine-methyl group at position 8, requiring formaldehyde and dimethylamine in ethanol under reflux (60–70°C, 8–12 hours) . Subsequent alkylation with 2-hydroxyethyl chloride under basic conditions (K₂CO₃, DMF, 80°C) introduces the hydroxyethyl group on piperazine. Yield optimization (65–75%) depends on stoichiometric control of reagents and inert atmosphere to prevent oxidation of phenolic groups .
Q. Key Reaction Steps
| Step | Reagents/Conditions | Target Functionalization | Yield Range |
|---|---|---|---|
| 1 | Formaldehyde, dimethylamine, ethanol, reflux | Piperazine-methyl at C8 | 60–70% |
| 2 | 2-Hydroxyethyl chloride, K₂CO₃, DMF, 80°C | Hydroxyethyl on piperazine | 65–75% |
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts from incomplete alkylation or oxidation .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at 1660–1680 cm⁻¹, phenolic O-H at 3200–3400 cm⁻¹) .
Q. How does solubility impact experimental design for biological assays?
The compound exhibits limited aqueous solubility due to hydrophobic chromenone and methoxyphenoxy groups. Use DMSO for stock solutions (10–20 mM), but ensure final concentrations ≤0.1% to avoid cytotoxicity. For in vitro studies, solubilize in PBS-Tween 80 (0.1%) or β-cyclodextrin .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?
Discrepancies arise from assay conditions (e.g., bacterial strains, inflammatory markers) and compound stability. Mitigate by:
- Standardizing Assays : Use CLSI guidelines for antimicrobial testing (MIC determination) and ELISA for cytokine profiling in inflammation models .
- Stability Monitoring : Pre-test compound integrity via HPLC under assay conditions (e.g., pH 7.4, 37°C, 24 hours) to rule out degradation .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like COX-2 or bacterial topoisomerases. Focus on:
- Piperazine Flexibility : The hydroxyethyl group enhances water solubility but may reduce membrane permeability. Balance via logP optimization (target 2.5–3.5) .
- Methoxyphenoxy Orientation : π-Stacking with aromatic enzyme residues improves binding affinity (ΔG ≤ −8 kcal/mol) .
Q. What are the critical factors in designing stability studies for long-term storage?
- Degradation Pathways : Photo-oxidation of the chromenone core and hydrolysis of the methoxy group are primary risks. Use amber vials and store at −20°C under nitrogen .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., quinone formation at RT) .
Data Contradictions and Validation
Q. How to address conflicting data on metabolic stability in hepatic microsomes?
Variability stems from species-specific CYP450 isoforms. Validate using:
- Human Liver Microsomes (HLM) : Compare intrinsic clearance (Clint) with rat/mouse models.
- CYP Inhibition Assays : Test with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
Q. Why do cytotoxicity profiles vary across cancer cell lines?
Differences in membrane transporters (e.g., P-gp efflux) and target expression (e.g., topoisomerase IIα) affect efficacy. Use:
- Multidrug-Resistant (MDR) Cell Lines : Compare IC₅₀ in parental vs. MDR lines (e.g., NCI/ADR-RES) to assess P-gp involvement .
- Transcriptomic Profiling : Correlate activity with gene expression (e.g., TOP2A mRNA levels) .
Methodological Recommendations
Q. Best practices for optimizing reaction yields in scale-up synthesis
- Continuous Flow Reactors : Improve heat/mass transfer for Mannich and alkylation steps (residence time: 30–60 mins) .
- Catalytic Systems : Use Pd/C or Ni catalysts for selective reductions, avoiding over-hydrogenation of the chromenone ring .
Q. How to validate target engagement in mechanistic studies?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., COX-2) by measuring protein melting shifts .
- RNA Interference : Knock down target genes (e.g., PTGS2) and assess compound activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
